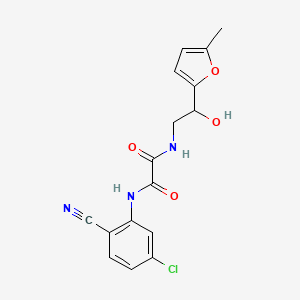

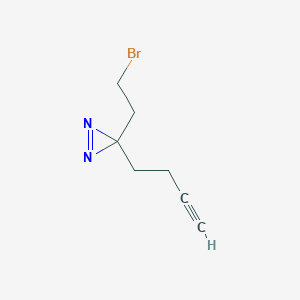

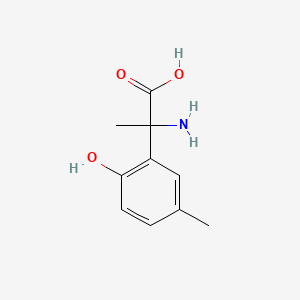

![molecular formula C8H14ClN B2411522 Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride CAS No. 2089257-82-7](/img/structure/B2411522.png)

Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tricyclo[3.2.1.0^{2,4}]octan-3-amine is an organic compound with the CAS Number: 90642-11-8 . It has a molecular weight of 123.2 . The IUPAC name for this compound is tricyclo [3.2.1.0~2,4~]oct-3-ylamine .

Molecular Structure Analysis

The molecular structure of Tricyclo[3.2.1.0^{2,4}]octan-3-amine can be represented by the InChI code: 1S/C8H13N/c9-8-6-4-1-2-5 (3-4)7 (6)8/h4-8H,1-3,9H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

Tricyclo[3.2.1.0^{2,4}]octan-3-amine is a liquid at room temperature .

Scientific Research Applications

Anti-Influenza Virus Activity

Tricyclic compounds with a unique amine moiety, including derivatives of Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride, have shown promising anti-influenza A virus activity. One such compound demonstrated potent in vitro antiviral activity and good tolerance in mice, making it a potential novel anti-influenza virus agent for humans (Oka et al., 2001).

Synthesis and Reactivity

Research on the synthesis and reactivity of tricyclic compounds, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride, has been extensive. This includes the study of their stability and reaction under various conditions, offering insights into novel ring systems and their potential applications (Koltun & Kass, 2000).

Generation and Chemistry

The generation and chemistry of related tricyclic compounds have been explored, highlighting their unique properties and reactions. This includes the study of high-strain systems and their reactivity, expanding the understanding of polycyclic structures (Gon-Ann Lee et al., 2012).

Electrochemical Properties

Research into the modulation of electrochemical properties of polymers using different amines, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride derivatives, has been conducted. This research demonstrates the ability to adjust the crosslinking and electrochemical parameters of polymers, which could have various industrial applications (Filpi et al., 2013).

Antiviral Activity

Some tricyclic compounds with amines have shown in vitro activity against influenza-A and -B viruses, highlighting their potential as antiviral agents. These findings suggest the possibility of developing new therapeutic agents based on tricyclic amine structures (Miller et al., 2001).

Catalyst in Chemical Reactions

Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride derivatives have been used as catalysts in various chemical reactions, including alkylation and transfer hydrogenation. This showcases their versatility in catalyzing different types of chemical processes (Satyanarayana et al., 2013).

Micellar Properties and Drug Delivery

Studies have explored the micellar properties of tricyclic antidepressants, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride derivatives, in combination with non-ionic surfactants. These studies contribute to understanding the drug's behavior in aqueous media and its potential for controlled drug delivery (Alam & Siddiq, 2018).

Polymorphism and Thermal Behavior

Research into the salts of tricyclic amines, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride, has investigated their polymorphism and thermal behavior. Understanding these properties is crucial for applications in materials science and pharmaceuticals (Laus et al., 2011).

Hydrogel Applications

Tricyclic amine derivatives have been used in the development of pH- and thermo-responsive hydrogels for drug delivery, showcasing their potential in targeted drug release and enhancing drug bioavailability (Karimi et al., 2018).

Safety and Hazards

The safety information for Tricyclo[3.2.1.0^{2,4}]octan-3-amine includes several hazard statements: H226, H302, H314, H335 . The precautionary statements include: P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name |

tricyclo[3.2.1.02,4]octan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c9-8-6-4-1-2-5(3-4)7(6)8;/h4-8H,1-3,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMXKHQPMAODOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C3N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

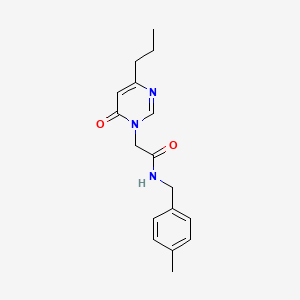

![4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2411451.png)

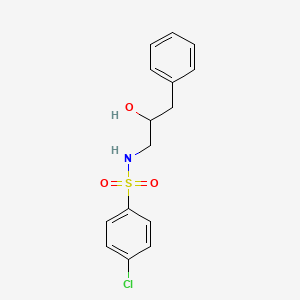

![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)

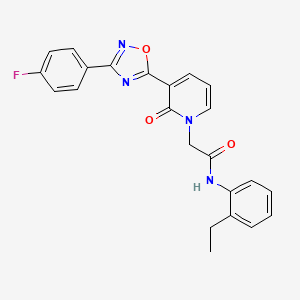

![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)

![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)